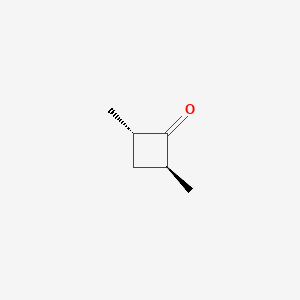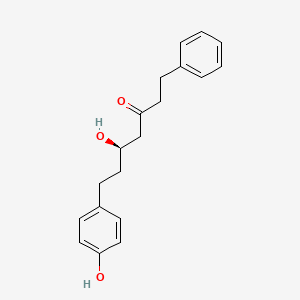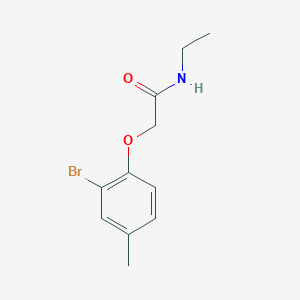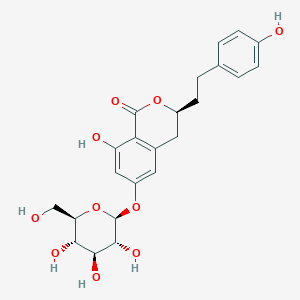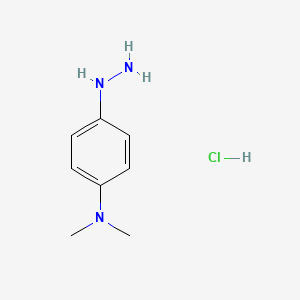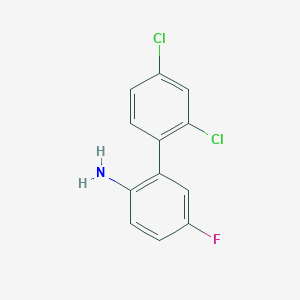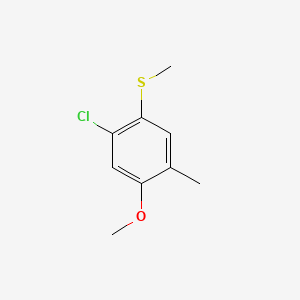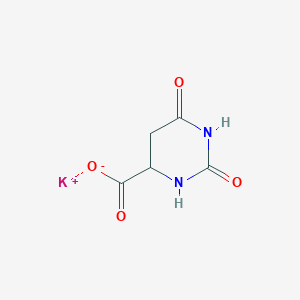
potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light yellow crystalline powder that is slightly soluble in water and has a molecular formula of C5H3KN2O4 . This compound is known for its role as a nutritional supplement and its potential therapeutic applications, particularly in improving liver function and promoting the repair of liver cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be synthesized through the reaction of orotic acid with potassium hydroxide. The reaction typically involves dissolving orotic acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate involves its role as a precursor in the biosynthesis of nucleotides. It is converted into orotidine-5’-monophosphate (OMP) and subsequently into uridine monophosphate (UMP), which are essential components of RNA and DNA. This pathway is crucial for cellular replication and repair . The compound’s effects on liver function are attributed to its ability to enhance the synthesis of nucleotides, thereby promoting the repair and regeneration of liver cells .
Comparison with Similar Compounds
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Sodium orotate: Similar to potassium orotate but with sodium as the counterion.
Orotic acid: The parent compound of potassium orotate, used in similar applications but without the potassium ion.
This compound is unique due to its specific role in nucleotide biosynthesis and its potential therapeutic applications, particularly in liver health .
Properties
Molecular Formula |
C5H5KN2O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
potassium;2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 |
InChI Key |
SRSGGWMWXVQKTC-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)
